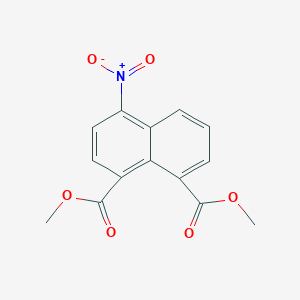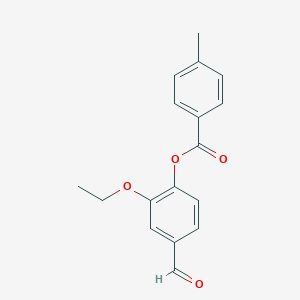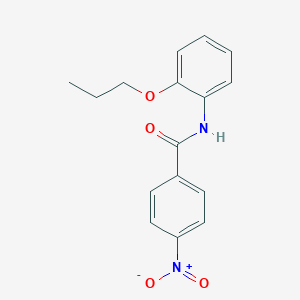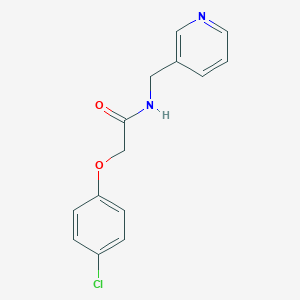
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate
Übersicht
Beschreibung
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate is an organic compound with a molecular formula of C14H11NO6 . It is available for purchase from various chemical suppliers.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available sources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.24g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available sources .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Related Phenomena
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate exhibits fundamental phenomena like hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism. Its neutral (N-deprotonated) form functions as a solvatochromic probe, distinguishing between acidic solvents such as carboxylic acids (Ozeryanskii & Pozharskii, 2013).
Reactions with Dimethyl Phosphite
Under basic conditions, this compound reacts with dimethyl phosphite, leading to diphosphorylated dihydronaphthalene and naphthalene derivatives. This showcases its reactivity and potential application in organic synthesis (Danikiewicz & Mąkosza, 1987).
Intramolecular Hydrogen Bond Structure
The structure of the intramolecular hydrogen bond in this compound cations has been determined, providing insights into hydrogen bonding mechanisms. This research contributes to understanding proton transfer processes in biological systems (Ozeryanskii & Pozharskii, 2006).
Tele-Substitution Reactions
The compound demonstrates tele-substitution reactions under specific conditions, indicating its potential utility in complex organic synthesis and reaction mechanism studies (Novi et al., 1979).
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution reactions with dimethyl phosphite anion, forming substituted dimethyl naphthalenephosphonates and benzazepines. This highlights its versatility in organic reactions (Danikiewicz & Mąkosza, 1985).
Tuberculostatic Activity Studies
The structure and properties of this compound have been studied in the context of tuberculostatic activity. It provides a basis for developing new therapeutic agents (Główka et al., 2006).
Spectroscopic Studies
Spectroscopic studies, including mass spectrometry and NMR, have been conducted on this compound and its derivatives. These studies are crucial for understanding the compound's chemical behavior and structure (Zvolinskii et al., 1977).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 4-nitronaphthalene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13(16)9-5-3-4-8-11(15(18)19)7-6-10(12(8)9)14(17)21-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUSAHPLSLMZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O-{4-[(4-methoxyanilino)carbonyl]phenyl} 4-methoxyphenyl(methyl)thiocarbamate](/img/structure/B400691.png)
![4-[4-({4-Nitrobenzyl}oxy)phenyl]-2-(2-naphthylamino)-1,3-thiazole](/img/structure/B400692.png)
![Methyl 4-[[6-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamoyl]benzoate](/img/structure/B400693.png)

![O-[4-(anilinocarbonyl)phenyl] 4-methoxyphenyl(methyl)thiocarbamate](/img/structure/B400695.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B400699.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B400700.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B400701.png)
![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B400703.png)


